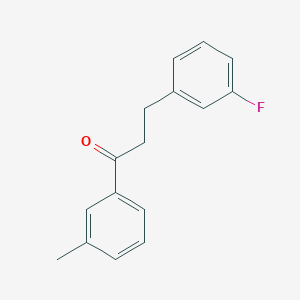

3-(3-Fluorophenyl)-3'-methylpropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-fluorophenyl)-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-7,10-11H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIAJPZEFXMTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644510 | |

| Record name | 3-(3-Fluorophenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-67-5 | |

| Record name | 1-Propanone, 3-(3-fluorophenyl)-1-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)-3'-methylpropiophenone

Introduction

3-(3-Fluorophenyl)-3'-methylpropiophenone is a ketone derivative with a substitution pattern that suggests potential applications in medicinal chemistry and materials science. The presence of a fluorine atom can significantly influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. The methyl group on the phenyl ring can also modulate these properties. This document aims to provide a detailed technical overview of its expected physicochemical properties, methods for its synthesis and characterization, and a discussion of its potential biological relevance based on related structures.

Predicted Physicochemical Properties

Due to the absence of experimental data for the title compound, the following table summarizes key physicochemical properties of structurally related propiophenone derivatives. These values can be used to estimate the properties of this compound. For more precise, albeit theoretical, values, the use of in silico prediction software is recommended. Several commercial and academic software packages are available for this purpose, including ADMET Predictor®, ACD/PhysChem Suite, and ADMETlab 3.0.[1][2][3][4]

Table 1: Physicochemical Data of Analogous Propiophenone Derivatives

| Property | 3'-Fluoropropiophenone | 3'-Methylpropiophenone | Propiophenone |

| CAS Number | 455-67-4 | 51772-30-6 | 93-55-0 |

| Molecular Formula | C₉H₉FO | C₁₀H₁₂O | C₉H₁₀O |

| Molecular Weight | 152.16 g/mol | 148.20 g/mol | 134.18 g/mol |

| Boiling Point | Not available | Not available | 218 °C |

| Melting Point | Not available | Not available | 18-20 °C |

| Density | Not available | Not available | 1.009 g/mL at 20 °C |

| Refractive Index | Not available | Not available | n20/D 1.526 |

| LogP (predicted) | 2.2 | 2.4 | 2.0 |

Data compiled from various chemical databases and supplier information.

Experimental Protocols

The synthesis and characterization of this compound would likely follow established organic chemistry methodologies. Below are detailed protocols for a plausible synthetic route and the analytical techniques required for structural confirmation.

Synthesis: Friedel-Crafts Acylation

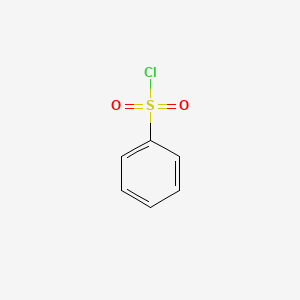

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In this proposed synthesis, m-xylene (as a source of the 3-methylphenyl group) would be acylated with 3-(3-fluorophenyl)propionyl chloride.

Experimental Workflow: Synthesis and Purification

Caption: Synthetic workflow for this compound.

Materials:

-

3-(3-fluorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

m-Xylene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Preparation of 3-(3-fluorophenyl)propionyl chloride: 3-(3-fluorophenyl)propanoic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed by distillation to yield the crude acid chloride.

-

Friedel-Crafts Acylation Reaction:

-

Anhydrous aluminum chloride (1.2 equivalents) is suspended in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).[5][6]

-

The flask is cooled in an ice bath to 0 °C.

-

A solution of 3-(3-fluorophenyl)propionyl chloride (1 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension over 30 minutes.[5]

-

After the addition is complete, a solution of m-xylene (1.1 equivalents) in anhydrous dichloromethane is added dropwise, maintaining the temperature at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5][7]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]

-

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.[8]

Analytical Workflow

Caption: Analytical workflow for structural elucidation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with coupling patterns indicative of their substitution. The ethyl group protons adjacent to the carbonyl will appear as a triplet and a quartet. The methyl group on the phenyl ring will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (typically in the range of 190-200 ppm). The number of aromatic signals will confirm the substitution pattern.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal for the fluorine atom on the phenyl ring, and its coupling to adjacent protons can further confirm the structure.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum of propiophenone derivatives typically shows a prominent molecular ion peak and characteristic fragmentation patterns, such as the loss of the ethyl group.[9][10]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1700 cm⁻¹ for aryl ketones.[11][12][13][14][15] Other characteristic bands for C-H and C-F stretching and bending vibrations will also be present.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is unknown, many fluorinated organic compounds exhibit significant biological activities, including anticancer and enzyme inhibitory effects.[16][17][18] For instance, fluorinated chalcones, which share a similar diarylpropanone scaffold, have been investigated as 5-lipoxygenase inhibitors.[17] The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound of this class, targeting a generic kinase pathway often implicated in cancer cell proliferation.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a plausible mechanism where a molecule like this compound could act as a kinase inhibitor, for example, at the level of RAF kinase, thereby blocking the downstream signaling cascade that leads to cell proliferation. This is a common strategy in the development of anticancer drugs.

Conclusion

This compound is a compound for which direct experimental data is currently lacking. However, by leveraging data from analogous structures and established synthetic and analytical methodologies, a comprehensive profile can be constructed. The presence of both a fluorine atom and a methyl group on the aromatic rings suggests that this compound could possess interesting biological properties worthy of further investigation. The protocols and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate the potential of this and similar molecules.

References

- 1. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. ADMETlab 3.0 [admetlab3.scbdd.com]

- 5. scribd.com [scribd.com]

- 6. docsity.com [docsity.com]

- 7. m.youtube.com [m.youtube.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. Propiophenone(93-55-0) MS [m.chemicalbook.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. personal.utdallas.edu [personal.utdallas.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.pg.edu.pl [chem.pg.edu.pl]

- 16. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model [mdpi.com]

- 17. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

3-(3-Fluorophenyl)-3'-methylpropiophenone CAS number and identifiers

Disclaimer: Direct information for 3-(3-Fluorophenyl)-3'-methylpropiophenone is limited. This guide focuses on the closely related and well-documented compound, 3'-Methylpropiophenone.

This technical guide provides a comprehensive overview of 3'-Methylpropiophenone, a key intermediate in the synthesis of various organic compounds. The following sections detail its chemical identifiers, physicochemical properties, and established experimental protocols for its synthesis, targeting researchers, scientists, and professionals in drug development.

Chemical Identifiers and Properties

Accurate identification and understanding of the physical and chemical properties of a compound are fundamental for its application in research and development. The following tables summarize the key identifiers and computed properties of 3'-Methylpropiophenone.

Table 1: Identifiers for 3'-Methylpropiophenone

| Identifier | Value |

| CAS Number | 51772-30-6[1][2][3] |

| IUPAC Name | 1-(3-methylphenyl)propan-1-one[1] |

| Molecular Formula | C₁₀H₁₂O[1][2][3] |

| Molecular Weight | 148.20 g/mol [1] |

| InChI Key | QHVNQIJBHWOZRJ-UHFFFAOYSA-N[2][3] |

| Synonyms | 1-(m-Tolyl)propan-1-one, m-Methylpropiophenone |

Table 2: Physicochemical Properties of 3'-Methylpropiophenone

| Property | Value |

| XLogP3 | 2.4[1] |

| Topological Polar Surface Area | 17.1 Ų[1] |

| Exact Mass | 148.088815002 Da[1] |

| Monoisotopic Mass | 148.088815002 Da[1] |

| Boiling Point | 513.73 K[4] |

| Melting Point | 291.33 K[4] |

| Critical Temperature | 729.82 K[4] |

| Critical Pressure | 3089.85 kPa[4] |

Experimental Protocols: Synthesis of 3'-Methylpropiophenone

The synthesis of 3'-Methylpropiophenone can be achieved through various methods. A common and effective approach is the Grignard reaction, which involves the reaction of an organomagnesium compound with a nitrile.

Synthesis via Grignard Reaction

This protocol details the synthesis of 3'-Methylpropiophenone from m-bromotoluene and propionitrile.

Materials:

-

Magnesium turnings

-

Iodine

-

Anhydrous diethyl ether

-

m-Bromotoluene

-

Propionitrile

-

Diluted sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine

-

Sodium sulfate

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flask containing 1.00 g (41.2 mmol) of magnesium turnings and a few granules of iodine, add 10 ml of anhydrous diethyl ether.[5]

-

While stirring under a nitrogen atmosphere, slowly add a solution of 7.04 g (41.2 mmol) of m-bromotoluene in 20 ml of anhydrous diethyl ether.[5]

-

The reaction is initiated by gentle heating, and the heating is stopped once spontaneous reflux begins.[5]

-

After the reflux subsides, the mixture is allowed to cool to room temperature.[5]

-

-

Reaction with Propionitrile:

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath, and water and cooled diluted sulfuric acid are added sequentially and dropwise.[5]

-

The product is extracted with 100 ml of diethyl ether.[5]

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution and then with saturated brine.[5]

-

The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure.[5]

-

The resulting residue is purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (10:1) as the eluent to yield the final product.[5]

-

Another patented method describes the synthesis starting from m-methyl benzaldehyde, which is first reacted with an ethyl Grignard reagent to form 3'-methyl phenylpropyl alcohol. This intermediate is then catalytically oxidized using oxygen in the presence of a composite catalyst to produce 3'-methyl propiophenone with a reported high yield of over 90%.[6]

Diagrams and Workflows

Visual representations of experimental workflows are crucial for understanding the sequence of operations and the relationships between different stages of a process.

Caption: Synthesis workflow for 3'-Methylpropiophenone via Grignard reaction.

Safety and Handling

3'-Methylpropiophenone is associated with certain hazards. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area to avoid inhalation.[7][8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

References

- 1. 3'-Methylpropiophenone | C10H12O | CID 103965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-methylpropiophenone [webbook.nist.gov]

- 3. 3'-methylpropiophenone [webbook.nist.gov]

- 4. 3'-methylpropiophenone (CAS 51772-30-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Synthesis routes of 3'-Methylpropiophenone [benchchem.com]

- 6. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]

- 7. biosynth.com [biosynth.com]

- 8. lobachemie.com [lobachemie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone

Technical Guide on the Spectroscopic Data of Propiophenone Derivatives

Note to the Reader: Extensive searches for spectroscopic data (NMR, IR, MS) for the specific compound 3-(3-Fluorophenyl)-3'-methylpropiophenone did not yield any publicly available datasets. The information presented in this guide is for the closely related and well-characterized compound 3'-Methylpropiophenone . This document is intended to serve as an in-depth technical example of how such data is presented and analyzed for researchers, scientists, and drug development professionals.

Compound Profile: 3'-Methylpropiophenone

3'-Methylpropiophenone , also known as 1-(m-tolyl)propan-1-one, is an aromatic ketone. Its structural and identifying information is provided below.

-

IUPAC Name: 1-(3-methylphenyl)propan-1-one[1]

-

Synonyms: m-Methylpropiophenone, 1-(m-Tolyl)propan-1-one

-

CAS Number: 51772-30-6[1]

-

Molecular Formula: C₁₀H₁₂O[1]

-

Molecular Weight: 148.20 g/mol [1]

-

Chemical Structure:

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3'-Methylpropiophenone.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70 | d | 2H | Ar-H |

| 7.30 | m | 2H | Ar-H |

| 2.95-3.00 | m | 2H | -C(=O)-CH₂- |

| 2.40 | s | 3H | Ar-CH₃ |

| 1.19-1.22 | t | 3H | -CH₂-CH₃ |

| Predicted data; experimental conditions not specified. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Specific experimental data for ¹³C NMR was not available in the public domain. Data would be presented in a similar tabular format.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O (carbonyl) stretch |

| ~1605, ~1585 | Medium-Strong | Aromatic C=C stretch |

| ~1450 | Medium | CH₂ bend |

| ~1380 | Medium | CH₃ bend |

| Characteristic absorption bands for this class of compounds. |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |

| 148 | ~40 | [M]⁺ (Molecular Ion) |

| 119 | 100 | [M - C₂H₅]⁺ (Base Peak) |

| 91 | ~80 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~35 | [C₅H₅]⁺ |

| 29 | ~50 | [C₂H₅]⁺ |

| Data corresponds to electron ionization mass spectrometry (EI-MS). |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3'-Methylpropiophenone (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer, such as a Varian A-60 or a modern 400 MHz instrument.[1] A standard ¹H NMR experiment is performed at room temperature. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, a proton-decoupled experiment is typically run to obtain singlets for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like 3'-Methylpropiophenone, an FTIR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[1] For a solid, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate, and allowing the solvent to evaporate.[2] The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A diluted solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is injected into the GC. The compound is separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for small molecules, which causes fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z).

Workflow and Pathway Visualizations

The following diagrams illustrate common workflows in the analysis of a chemical compound like 3'-Methylpropiophenone.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Fluorophenyl)-3'-methylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties: An Estimation

The solubility and stability of a compound are intrinsically linked to its physicochemical properties. In the absence of direct data for 3-(3-Fluorophenyl)-3'-methylpropiophenone, we can infer its likely characteristics by examining analogous structures.

Table 1: Physicochemical Data of Structurally Related Propiophenones

| Property | Propiophenone | 3'-Fluoropropiophenone | 3'-Methylpropiophenone | Predicted Profile for this compound |

| Molecular Formula | C₉H₁₀O[1] | C₉H₉FO[2] | C₁₀H₁₂O[3] | C₁₆H₁₅FO |

| Molecular Weight | 134.18 g/mol [1] | 152.16 g/mol [2] | 148.20 g/mol [3] | ~242.29 g/mol |

| Boiling Point | 218 °C[1] | Not available | Not available | Expected to be >218 °C |

| Melting Point | 18.6 °C[1] | Not available | Not available | Likely a solid at room temperature |

| Calculated LogP | 2.2[4] | 2.2[2] | 2.4[3] | Expected to be > 2.4 (indicating low water solubility) |

| Water Solubility | Insoluble[1][4][5][6] | Not available | Not available | Predicted to be poorly soluble in water |

| Organic Solvent Solubility | Miscible with methanol, ethanol, ether, benzene, toluene[4][6] | Not available | Soluble in appropriate organic solvents[7] | Expected to be soluble in common organic solvents like methanol, ethanol, acetonitrile, and DMSO |

Based on this comparative analysis, this compound is anticipated to be a lipophilic molecule with low aqueous solubility. The presence of the fluorophenyl and methylpropiophenone moieties suggests it will be a solid at room temperature with a relatively high boiling point.

Experimental Protocols for Solubility and Stability Assessment

To definitively determine the solubility and stability of this compound, a series of standardized experimental protocols should be employed.

Solubility Determination

A common and reliable method for determining the aqueous and solvent solubility of a compound is the shake-flask method .

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation: Prepare saturated solutions of this compound in various solvents of interest (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, acetonitrile). This is achieved by adding an excess amount of the compound to each solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solutions to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter or centrifuge the samples to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL).

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[8] These studies are a key component of developing stability-indicating analytical methods as per ICH guidelines.[9][10][11]

Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to various stress conditions to accelerate its decomposition.[8][12]

-

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period.

-

Photostability: Expose a solution and the solid compound to light of a specified wavelength and intensity, as outlined in ICH guideline Q1B.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the intact compound from all significant degradation products. A photodiode array (PDA) detector is often used to assess peak purity. Mass spectrometry (LC-MS) can be employed to identify the mass of the degradation products.

-

Data Evaluation:

-

Determine the percentage of degradation of the parent compound.

-

Identify and characterize the major degradation products.

-

Establish the degradation pathway of the molecule.

-

Logical Flow of a Forced Degradation Study

Caption: Overview of the forced degradation study process.

Potential Degradation and Metabolic Pathways

While no specific metabolic data exists for this compound, a plausible degradation pathway can be proposed based on the known metabolism of similar aromatic ketones and pharmaceutical compounds like mephedrone and propafenone.[13][14] The primary metabolic transformations are likely to involve reduction of the ketone group and oxidation of the aromatic rings.

Key Metabolic Reactions:

-

Ketone Reduction: The carbonyl group is a primary target for reduction to a secondary alcohol, a common metabolic pathway for ketones.[13]

-

Aromatic Hydroxylation: The phenyl rings can undergo hydroxylation, mediated by cytochrome P450 enzymes.

-

Oxidation of the Methyl Group: The methyl group on the propiophenone ring is susceptible to oxidation to a primary alcohol and subsequently to a carboxylic acid.

Hypothetical Metabolic Pathway

Caption: A proposed metabolic pathway for this compound.

Conclusion

While direct experimental data for this compound is currently lacking, a robust framework for its characterization can be established based on the properties of analogous compounds and standard pharmaceutical development protocols. It is predicted to be a poorly water-soluble, lipophilic compound. Its stability profile can be thoroughly investigated through forced degradation studies, which will also inform the development of a validated, stability-indicating analytical method. The proposed metabolic pathway suggests that ketone reduction and aromatic/aliphatic hydroxylation are likely routes of biotransformation. The experimental protocols and predictive information provided in this guide offer a solid foundation for researchers and drug development professionals to commence a comprehensive evaluation of this compound.

References

- 1. Propiophenone - Wikipedia [en.wikipedia.org]

- 2. 3'-Fluoropropiophenone | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3'-Methylpropiophenone | C10H12O | CID 103965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. sdichem.com [sdichem.com]

- 7. glpbio.com [glpbio.com]

- 8. apicule.com [apicule.com]

- 9. onyxipca.com [onyxipca.com]

- 10. pharmatimesofficial.com [pharmatimesofficial.com]

- 11. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. Mephedrone - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

The Advent of Fluorinated Propiophenones: A Technical History of Discovery and Synthesis

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of fluorinated propiophenone derivatives, a class of compounds that has garnered interest in the fields of medicinal chemistry and drug development. This document details the foundational synthetic methodologies, presents key quantitative data from seminal studies, and outlines the experimental protocols that paved the way for the exploration of these molecules.

Introduction: The Significance of Fluorine in Drug Design

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of a drug candidate. Propiophenone, a simple aromatic ketone, has served as a versatile scaffold for chemical modification, and its fluorinated derivatives represent an important area of research for the development of new therapeutic agents.

Early Synthesis: The Work of Buu-Hoï and Jacquignon

The mid-20th century saw a surge in the synthesis and evaluation of fluorinated organic compounds. Among the pioneers in this field were N. P. Buu-Hoï and P. Jacquignon, whose work in the 1950s provided some of the earliest documented syntheses of fluorinated aromatic ketones, including fluorinated propiophenone derivatives. Their research laid the groundwork for future investigations into the biological activities of this class of compounds.

A key historical method for the synthesis of aryl ketones is the Friedel-Crafts acylation , discovered by Charles Friedel and James Crafts in 1877. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride. For the synthesis of fluorinated propiophenones, this typically involved the acylation of a pre-fluorinated aromatic compound like fluorobenzene.

An alternative historical approach to synthesizing fluoroaromatics themselves was the Balz-Schiemann reaction , discovered in 1927. This reaction allows for the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt, which can be prepared from the corresponding aromatic amine.

The work of Buu-Hoï and Jacquignon, published in the Journal of the Chemical Society in 1952, detailed the synthesis of a range of fluorinated aromatic ketones, including 4'-fluoropropiophenone. This research provided the scientific community with some of the first concrete examples and data for this class of compounds.

Key Synthetic Pathways

The primary historical route to fluorinated propiophenones can be visualized as a two-step process, starting from a fluorinated aromatic hydrocarbon.

An alternative conceptual workflow involves the synthesis of the fluorinated precursor itself, followed by the acylation.

Quantitative Data from Early Syntheses

The following table summarizes the quantitative data for the synthesis of 4'-fluoropropiophenone as reported in early literature.

| Compound Name | Starting Materials | Catalyst | Solvent | Yield (%) | Boiling Point (°C) |

| 4'-Fluoropropiophenone | Fluorobenzene, Propionyl Chloride | Aluminum Chloride | Carbon Disulfide | 75 | 103-104 (at 18 mmHg) |

Experimental Protocols

The following is a detailed methodology for a key historical experiment, adapted from the work of Buu-Hoï and Jacquignon (1952).

Synthesis of 4'-Fluoropropiophenone via Friedel-Crafts Acylation

Materials:

-

Fluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride

-

Carbon disulfide (solvent)

-

Ice

-

Hydrochloric acid

-

Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

A solution of fluorobenzene and propionyl chloride in carbon disulfide was prepared in a flask equipped with a reflux condenser and a dropping funnel.

-

The flask was cooled in an ice bath.

-

Anhydrous aluminum chloride was added portion-wise with constant stirring.

-

After the addition was complete, the mixture was allowed to come to room temperature and then gently refluxed for a short period to complete the reaction.

-

The reaction mixture was then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer was separated, and the aqueous layer was extracted with carbon disulfide.

-

The combined organic extracts were washed with a dilute sodium hydroxide solution and then with water.

-

The organic layer was dried over anhydrous sodium sulfate.

-

The solvent was removed by distillation, and the resulting crude product was purified by vacuum distillation to yield 4'-fluoropropiophenone.

Early Biological Investigations

While the primary focus of early work was on the synthesis and characterization of these novel compounds, the introduction of fluorine was often motivated by the search for new biologically active molecules. It was generally understood that fluorination could alter the pharmacological properties of a compound. Early toxicological studies on various organofluorine compounds were conducted to assess their safety profiles. However, detailed studies on the specific signaling pathways and mechanisms of action for fluorinated propiophenones would come much later with the advancement of biochemical and pharmacological techniques.

Conclusion

The discovery and synthesis of fluorinated propiophenone derivatives represent a significant milestone in the broader history of organofluorine chemistry. The foundational work of researchers like Buu-Hoï and Jacquignon, utilizing classic reactions such as the Friedel-Crafts acylation, provided the chemical community with the first examples of this compound class. These early synthetic efforts, and the quantitative data they produced, were essential for enabling subsequent research into the biological activities and potential therapeutic applications of fluorinated propiophenones, a field of study that continues to be of great interest to drug development professionals today.

A Theoretical and Computational Exploration of 3-(3-Fluorophenyl)-3'-methylpropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of the novel propiophenone derivative, 3-(3-Fluorophenyl)-3'-methylpropiophenone. While experimental data for this specific molecule is not yet publicly available, this document constructs a robust hypothetical profile based on established knowledge of related compounds. It outlines a plausible synthetic route, predicts physicochemical and spectroscopic properties, and details protocols for in-silico analysis, including Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling. This guide serves as a foundational resource to stimulate and direct future experimental research and drug discovery efforts centered on this promising chemical entity. The potential for this class of compounds to act as anticancer agents is explored through proposed mechanisms of action and computational workflows.

Introduction

Propiophenone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antidiabetic agents.[1][2] The introduction of specific substituents on the aromatic rings can significantly modulate their pharmacological properties. This guide focuses on the theoretical investigation of this compound, a molecule combining a fluorine atom on one phenyl ring and a methyl group on the other. These substitutions are anticipated to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This document provides a foundational framework for the synthesis, characterization, and computational evaluation of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the predicted and known quantitative data for this compound and its parent analogues, 3'-Methylpropiophenone and 3-Fluoropropiophenone. The data for the target molecule are extrapolated based on the properties of its precursors.

Table 1: Predicted Physicochemical Properties

| Property | 3'-Methylpropiophenone | 3-Fluoropropiophenone | This compound (Predicted) |

| CAS Number | 51772-30-6[3] | 455-67-4[4] | N/A |

| Molecular Formula | C10H12O[3] | C9H9FO[4] | C16H15FO |

| Molecular Weight ( g/mol ) | 148.20[3] | 152.17[4] | 242.29 |

| XLogP3 | 2.4[3] | 2.2[5] | ~2.9 |

| Boiling Point (°C) | 94-96 (5 mmHg)[6] | 94-96 (5 mmHg)[6] | ~230-240 (760 mmHg) |

| Melting Point (°C) | N/A | 21[7] | ~30-40 |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Data | 3'-Methylpropiophenone | 3-Fluoropropiophenone | This compound (Predicted) |

| ¹H NMR (CDCl₃, ppm) | Aromatic H: 7.3-8.0 (m), -COCH₂-: 2.9 (q), Ar-CH₃: 2.4 (s), -CH₂CH₃: 1.2 (t)[8] | Aromatic H: 7.1-7.8 (m), -COCH₂-: 3.0 (q), -CH₂CH₃: 1.2 (t) | Aromatic H: 6.9-7.8 (m), -COCH₂-: 3.1 (t), -CH₂CO-: 3.3 (t), Ar-CH₃: 2.3 (s) |

| ¹³C NMR (CDCl₃, ppm) | C=O: ~200, Aromatic C: 120-140, -COCH₂-: ~31, Ar-CH₃: ~21, -CH₂CH₃: ~8 | C=O: ~199, Aromatic C: 114-164 (with C-F splitting), -COCH₂-: ~32, -CH₂CH₃: ~8 | C=O: ~198, Aromatic C: 115-165 (with C-F splitting), -COCH₂CH₂-: ~30, ~45, Ar-CH₃: ~21 |

| IR (cm⁻¹) | C=O stretch: ~1685, C-H aromatic: ~3050, C-H aliphatic: ~2970[3] | C=O stretch: ~1690, C-F stretch: ~1250, C-H aromatic: ~3070, C-H aliphatic: ~2980[4] | C=O stretch: ~1680, C-F stretch: ~1260, C-H aromatic: ~3060, C-H aliphatic: ~2950 |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the title compound is a Friedel-Crafts acylation reaction.[9][10]

Protocol:

-

Preparation of 3-(3-Fluorophenyl)propionyl chloride:

-

To a solution of 3-(3-fluorophenyl)propanoic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-(3-fluorophenyl)propionyl chloride.

-

-

Friedel-Crafts Acylation:

-

Dissolve m-xylene (1.2 equivalents) in anhydrous DCM and cool to 0 °C.

-

Add aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Add a solution of 3-(3-fluorophenyl)propionyl chloride (1 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

-

Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

-

Caption: Proposed synthetic workflow for this compound.

Computational Studies

Density Functional Theory (DFT) Analysis

Protocol:

-

Geometry Optimization:

-

The 3D structure of this compound will be built using GaussView 6.

-

Geometry optimization and frequency calculations will be performed using Gaussian 09 software.

-

The B3LYP functional with the 6-311++G(d,p) basis set will be employed.[11]

-

The absence of imaginary frequencies will confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

-

-

Electronic Properties Analysis:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the molecule's electronic properties and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to identify the electrophilic and nucleophilic sites of the molecule.

-

Caption: Workflow for Density Functional Theory (DFT) analysis.

Molecular Docking

Protocol:

-

Target Selection and Preparation:

-

Based on the anticancer potential of related propiophenones, a relevant protein target such as a cyclin-dependent kinase (e.g., CDK2, PDB ID: 1HCK) or a tyrosine kinase will be selected from the Protein Data Bank.

-

The protein structure will be prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.

-

-

Ligand Preparation:

-

The DFT-optimized structure of this compound will be used as the ligand.

-

Gasteiger charges will be computed, and rotatable bonds will be defined.

-

-

Docking Simulation:

-

A grid box will be defined to encompass the active site of the target protein.

-

Molecular docking will be performed using AutoDock Vina.

-

The docking results will be analyzed to identify the best binding pose based on the binding affinity (kcal/mol) and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using Discovery Studio Visualizer.

-

Quantitative Structure-Activity Relationship (QSAR)

Protocol:

-

Dataset Collection:

-

A dataset of propiophenone derivatives with known anticancer activity (e.g., IC₅₀ values) against a specific cancer cell line will be compiled from the literature.[1]

-

-

Descriptor Calculation:

-

2D and 3D molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) for all compounds in the dataset will be calculated using software like PaDEL-Descriptor.

-

-

Model Building and Validation:

-

The dataset will be divided into a training set and a test set.

-

A multiple linear regression (MLR) or partial least squares (PLS) regression model will be built to correlate the molecular descriptors with the biological activity.

-

The model will be validated using internal (cross-validation) and external validation (prediction on the test set) to assess its statistical significance and predictive power.[2]

-

Potential Signaling Pathway Involvement

Given the established anticancer activities of similar compounds, this compound could potentially exert its effects through the induction of apoptosis. A hypothetical signaling pathway is depicted below.

Caption: Hypothetical apoptosis induction pathway.

Conclusion

This technical guide presents a theoretical and computational framework for the investigation of this compound. By providing detailed hypothetical data and in-silico experimental protocols, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The outlined synthesis and computational analyses will facilitate the rational design and future experimental validation of this and related propiophenone derivatives as potential therapeutic agents. The integration of DFT, molecular docking, and QSAR studies offers a powerful approach to elucidate the structure-activity relationships and mechanism of action of this promising class of compounds.

References

- 1. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3'-Methylpropiophenone | C10H12O | CID 103965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoropropiophenone [webbook.nist.gov]

- 5. 3'-Fluoropropiophenone | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chembk.com [chembk.com]

- 8. Buy 3'-Methylpropiophenone | 51772-30-6 [smolecule.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 11. 3'-methylpropiophenone (CAS 51772-30-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Rising Therapeutic Potential of Novel Propiophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The propiophenone scaffold, a simple aryl ketone, has emerged as a versatile and privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets have spurred the development of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the burgeoning field of propiophenone-based drug discovery, focusing on their anticancer, anti-inflammatory, and antidiabetic activities. We present a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows to empower researchers in this exciting area.

Quantitative Biological Activity of Novel Propiophenone Derivatives

The biological evaluation of newly synthesized propiophenone derivatives has yielded a wealth of quantitative data, highlighting their potential as potent therapeutic agents. The following tables summarize the inhibitory and cytotoxic activities of representative compounds from recent studies.

Table 1: Anticancer Activity of Phenylpropiophenone Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Chalcone Derivative 1 | HeLa | 12.5 | [1] |

| Chalcone Derivative 1 | Fem-X | 15.2 | [1] |

| Chalcone Derivative 1 | PC-3 | 10.8 | [1] |

| Chalcone Derivative 1 | MCF-7 | 18.3 | [1] |

| Chalcone Derivative 1 | LS174 | 9.5 | [1] |

| Chalcone Derivative 1 | K562 | 11.7 | [1] |

| Propafenone Derivative 2 | HeLa | 8.9 | [1] |

| Propafenone Derivative 2 | Fem-X | 11.4 | [1] |

| Propafenone Derivative 2 | PC-3 | 7.5 | [1] |

| Propafenone Derivative 2 | MCF-7 | 13.1 | [1] |

| Propafenone Derivative 2 | LS174 | 6.8 | [1] |

| Propafenone Derivative 2 | K562 | 8.2 | [1] |

Table 2: Anti-inflammatory Activity of 1,3-Diphenyl-2-propen-1-one Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| Pyrazoline Derivative 1b | COX-1 | 5.2 | [2] |

| Pyrazoline Derivative 1b | COX-2 | 0.8 | [2] |

| Pyrazoline Derivative 6b | IL-6 Inhibition | 3.1 | [2] |

| Pyrazoline Derivative 6b | TNF-α Inhibition | 4.5 | [2] |

| Chalcone Derivative 6m | VCAM-1 Inhibition | 0.9 | [3] |

Table 3: Antidiabetic Activity of Propiophenone Derivatives

| Compound ID | Assay | Activity | Reference |

| Compound 15 | PTP-1B Inhibition | Potent | [4] |

| Compound 16 | PTP-1B Inhibition | Potent | [4] |

| Compound 8a | Blood Glucose Lowering (db/db mice) | 38.0% | [5] |

| Compound 8b | Blood Glucose Lowering (db/db mice) | 42.0% | [5] |

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments commonly employed in the evaluation of novel propiophenone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test propiophenone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The intensity of the colored product is proportional to the COX activity.

Protocol:

-

Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Prepare serial dilutions of the test propiophenone derivatives.

-

Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the chromogenic substrate (e.g., TMBZ).

-

Compound Addition: Add the test compounds to the wells and incubate for a short period to allow for binding to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 650 nm for TMBZ) at several time points.

-

Data Analysis: Calculate the rate of the reaction for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition versus the compound concentration.

Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition Assay

This assay is used to identify inhibitors of PTP-1B, a key negative regulator of the insulin signaling pathway.

Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by PTP-1B. The amount of free phosphate released is quantified using a colorimetric method.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human PTP-1B and a phosphopeptide substrate (e.g., pNPP).

-

Compound Incubation: In a 96-well plate, add the PTP-1B enzyme and the test propiophenone derivatives. Incubate for a defined period to allow for inhibitor binding.

-

Reaction Initiation: Add the phosphopeptide substrate to start the dephosphorylation reaction.

-

Reaction Termination and Color Development: After a specific incubation time, stop the reaction by adding a strong base (e.g., NaOH). This also enhances the color of the product.

-

Absorbance Measurement: Measure the absorbance of the product at 405 nm.

-

Data Analysis: Calculate the percentage of PTP-1B inhibition for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition versus the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding and communication. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by propiophenone derivatives and a typical workflow for their biological evaluation.

Caption: A generalized experimental workflow for the discovery and development of novel propiophenone derivatives.

Caption: The cyclooxygenase (COX) pathway and the inhibitory action of propiophenone derivatives.

Caption: The insulin signaling pathway and the inhibitory role of PTP-1B, a target for antidiabetic propiophenones.

This technical guide serves as a foundational resource for researchers engaged in the discovery and development of novel propiophenone-based therapeutics. The provided data, protocols, and visual aids are intended to facilitate a deeper understanding of the biological activities of these promising compounds and to guide future research endeavors. The continued exploration of the propiophenone scaffold holds significant promise for the development of next-generation therapies for a range of human diseases.

References

- 1. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Modeling, and Biological Evaluation of Novel 1, 3-Diphenyl-2-propen-1-one Based Pyrazolines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3-Fluorophenyl Ketones

The synthesis of 3-fluorophenyl ketones is a critical process in medicinal chemistry and materials science, as this structural motif is a key component in a wide array of pharmaceuticals and functional materials. The presence of a fluorine atom at the meta position can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. This guide provides a comprehensive review of the primary synthetic strategies employed to construct 3-fluorophenyl ketones, offering detailed experimental protocols, comparative data, and workflow diagrams to aid in methodological selection.

Core Synthetic Strategies

The preparation of 3-fluorophenyl ketones can be broadly categorized into four main approaches:

-

Palladium-Catalyzed Cross-Coupling Reactions: These methods are highly versatile and offer excellent functional group tolerance. They typically involve the coupling of a 3-fluorophenyl-containing organometallic reagent with an acylating agent or the coupling of a 3-fluorophenyl halide with a carbon monoxide source and a nucleophile.

-

Friedel-Crafts Acylation: A classic electrophilic aromatic substitution method. However, its application for synthesizing meta-substituted products like 3-fluorophenyl ketones from fluorobenzene is limited by regioselectivity, as the fluorine atom is an ortho-, para-director.[1][2]

-

Addition of Organometallic Reagents to Acyl Electrophiles: This approach utilizes nucleophilic organometallic reagents, such as Grignard reagents, which react with various acyl sources to form the target ketone.

-

Oxidation of Secondary Alcohols: A reliable method involving the oxidation of a corresponding 1-(3-fluorophenyl) secondary alcohol to the ketone.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most efficient and widely used methods for constructing aryl ketones due to their mild conditions and broad substrate scope.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[4][5] For 3-fluorophenyl ketones, this can be achieved by coupling a 3-fluorophenylboronic acid with an acyl chloride or by a carbonylative coupling of a 3-fluorophenyl halide.

A highly chemoselective, mechanochemical solvent-free acyl Suzuki-Miyaura cross-coupling provides a powerful route to ketones from acyl chlorides and boronic acids.[3]

General Reaction Scheme: Route A: 3-Fluorophenylboronic acid + Acyl Halide Route B: 3-Fluorophenyl Halide + Organoboron + CO

Key Data for Acyl Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Acyl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | 4-Iodoanisole | Pd₂(dba)₃ (1) | K₂CO₃ | Anisole | 20 | 100 | High | --INVALID-LINK--[6] |

| Arylboronic acids | Acyl chlorides | Pd(OAc)₂ | - | Water/PEG | - | - | High | --INVALID-LINK--[3] |

| Triazine esters | Aryl boronic acids | Pd(PPh₃)₂Cl₂ (1) | - | - | 0.5 | - | Good | --INVALID-LINK--[3] |

Carbonylative Cross-Coupling

This powerful three-component reaction combines an aryl halide, carbon monoxide (CO), and a carbon nucleophile in a single step, forming two carbon-carbon bonds.[7] It is a highly efficient route to aryl ketones.[7]

Experimental Protocol: Carbonylative Suzuki Coupling of 3-Iodo-fluorobenzene This is a representative protocol adapted from literature for sterically hindered ketones.[7]

-

To a dried reaction vessel, add 3-iodo-fluorobenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and PEPPSI-iPr catalyst (3 mol%).

-

Evacuate and backfill the vessel with carbon monoxide (balloon pressure).

-

Add anhydrous chlorobenzene as the solvent via syringe.

-

Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction for forming aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst like AlCl₃ or FeCl₃.[8][9]

A major limitation for the synthesis of 3-fluorophenyl ketones via this route is regioselectivity. The fluorine substituent on a benzene ring directs incoming electrophiles to the ortho and para positions. Direct acylation of fluorobenzene overwhelmingly yields the 4-fluorophenyl ketone isomer.[1][2] For instance, the acylation of fluorobenzene with benzoyl chloride using La(OTf)₃ and TfOH at 140 °C for 4 hours results in a 99% selectivity for the para-product with an 87% yield.[1] Therefore, this method is generally unsuitable for producing 3-fluorophenyl ketones unless the starting material already contains the required substitution pattern.

Addition of Grignard Reagents

Grignard reagents (RMgX) are potent nucleophiles that readily react with various acyl electrophiles.[10][11] The synthesis of a 3-fluorophenyl ketone can be achieved by reacting 3-fluorophenylmagnesium halide with an appropriate electrophile like an ester, an acid chloride, or a Weinreb amide. The use of Weinreb amides (N-methoxy-N-methyl amides) is particularly advantageous as the resulting tetrahedral intermediate is stable, preventing over-addition to form a tertiary alcohol.[12]

Experimental Protocol: Synthesis of 3-Fluorophenyl Ketone via Grignard Reaction with a Weinreb Amide This is a generalized protocol.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.). Add a solution of 1-bromo-3-fluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise. A crystal of iodine may be added to initiate the reaction. The mixture is gently heated or stirred until the magnesium is consumed.

-

Reaction with Weinreb Amide: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of the desired N-methoxy-N-methyl amide (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 3-fluorophenyl ketone.

Oxidation of Secondary Alcohols

The oxidation of secondary alcohols to ketones is a robust and high-yielding transformation.[13][14][15] This two-step approach first requires the synthesis of the precursor, a 1-(3-fluorophenyl) secondary alcohol, which can be readily prepared by reacting 3-fluorobenzaldehyde with an appropriate Grignard or organolithium reagent.

Common Oxidizing Agents for Secondary Alcohols

| Reagent | Conditions | Notes |

| Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to RT | Strong oxidant, high yields, but generates chromium waste.[16][17] |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, RT | Milder than Jones reagent, good for sensitive substrates.[16] |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | Mild, neutral conditions, short reaction times, avoids heavy metals.[14] |

| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | CH₂Cl₂, -78 °C | Mild, avoids heavy metals, suitable for a wide range of functional groups. |

Experimental Protocol: Dess-Martin Oxidation of 1-(3-Fluorophenyl)ethanol

-

In a round-bottom flask, dissolve 1-(3-fluorophenyl)ethanol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

-

Add Dess-Martin periodinane (1.1-1.5 eq.) to the solution in one portion at room temperature.

-

Stir the resulting mixture under an inert atmosphere for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the layers are clear, then separate the layers.

-

Extract the aqueous layer with CH₂Cl₂ (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography to obtain 3-fluoroacetophenone.

Visualized Workflows and Mechanisms

To assist in selecting an appropriate synthetic route, the following diagrams illustrate a general decision-making workflow and a key reaction mechanism.

Caption: Decision workflow for selecting a 3-fluorophenyl ketone synthesis route.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Efficient Way for Synthesis of Aryl Ketones and Heteroaromatic Ketones----lanzhou Branch;Chinese Academy of Sciences [english.lzb.cas.cn]

- 7. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Grignard Reagents [sigmaaldrich.com]

- 12. adichemistry.com [adichemistry.com]

- 13. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 14. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. download.e-bookshelf.de [download.e-bookshelf.de]

Methodological & Application

Application Notes and Protocols for 3-(3-Fluorophenyl)-3'-methylpropiophenone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)-3'-methylpropiophenone is a propiophenone derivative that holds potential as a key intermediate in the synthesis of various organic molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a fluorinated phenyl ring and a methylated phenyl ring, offers opportunities for the development of novel compounds with diverse biological activities. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. These application notes provide an overview of the synthesis of this compound and its potential applications, along with detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

Claisen-Schmidt Condensation: This reaction forms the unsaturated precursor, (E)-3-(3-fluorophenyl)-1-(m-tolyl)prop-2-en-1-one (a chalcone), from 3'-methylacetophenone and 3-fluorobenzaldehyde.[1][2]

-

Catalytic Hydrogenation: The subsequent selective reduction of the carbon-carbon double bond in the chalcone yields the desired saturated propiophenone.

Below are the detailed protocols for each step.

Experimental Protocols

Step 1: Synthesis of (E)-3-(3-fluorophenyl)-1-(m-tolyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol is based on the well-established Claisen-Schmidt condensation reaction for chalcone synthesis.[3]

Materials:

-

3'-Methylacetophenone

-

3-Fluorobenzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3'-methylacetophenone (1 equivalent) and 3-fluorobenzaldehyde (1 equivalent) in ethanol (30-40 mL).

-

Cool the stirred solution in an ice bath.

-

Slowly add a 10% aqueous solution of sodium hydroxide (2 equivalents) to the reaction mixture, maintaining the temperature below 25°C.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice with constant stirring.

-

Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel, and wash thoroughly with cold deionized water until the washings are neutral.

-

Dry the crude product in a vacuum oven.

-

Recrystallize the crude product from ethanol to obtain pure (E)-3-(3-fluorophenyl)-1-(m-tolyl)prop-2-en-1-one.

Expected Yield: Based on similar syntheses of chalcones, yields are typically in the range of 70-90%.[4]

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Step 2: Synthesis of this compound

This protocol describes the selective catalytic hydrogenation of the α,β-unsaturated double bond of the chalcone intermediate.

Materials:

-

(E)-3-(3-fluorophenyl)-1-(m-tolyl)prop-2-en-1-one

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas supply

-

Parr hydrogenation apparatus or similar

-

Celite® or other filtration aid

Procedure:

-

In a hydrogenation flask, dissolve the chalcone intermediate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.

-

Place the flask in a Parr hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Expected Yield: Catalytic hydrogenation of chalcones typically proceeds with high yields, often exceeding 90%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Presentation

Table 1: Summary of Synthesis Steps and Expected Outcomes

| Step | Reaction Type | Starting Materials | Key Reagents | Solvent | Typical Yield |

| 1 | Claisen-Schmidt Condensation | 3'-Methylacetophenone, 3-Fluorobenzaldehyde | NaOH | Ethanol | 70-90% |

| 2 | Catalytic Hydrogenation | (E)-3-(3-fluorophenyl)-1-(m-tolyl)prop-2-en-1-one | 10% Pd/C, H₂ | Ethanol or Ethyl Acetate | >90% |

Applications in Organic Synthesis and Drug Discovery

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The propiophenone scaffold is present in a variety of biologically active compounds.

-

Precursor for Heterocyclic Compounds: The carbonyl group and the adjacent methylene group are reactive sites for cyclization reactions to form various heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines, which are common motifs in drug molecules.

-

Scaffold for Bioactive Molecules: Chalcones and their saturated propiophenone analogues have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5] The specific substitution pattern of this compound could lead to derivatives with unique biological profiles.

-

Intermediate in Medicinal Chemistry Programs: This compound can be utilized as a key intermediate in multi-step syntheses of drug candidates. The fluorophenyl and methylphenyl moieties can be further functionalized to optimize biological activity and pharmacokinetic properties.

Visualizations

Logical Relationship of Synthesis

Caption: Synthetic workflow for this compound.

Experimental Workflow for Synthesis

Caption: Detailed experimental workflow for the two-step synthesis.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

Application Notes and Protocols: 3-(3-Fluorophenyl)-3'-methylpropiophenone as a Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(3-Fluorophenyl)-3'-methylpropiophenone, a versatile building block for the synthesis of novel pharmaceutical agents. The strategic incorporation of a fluorine atom and a methyl group on the phenyl rings offers unique properties that can be exploited in drug design to enhance efficacy, selectivity, and pharmacokinetic profiles.

Chemical Profile and Synthetic Routes

Chemical Structure:

IUPAC Name: 1-(3-methylphenyl)-3-(3-fluorophenyl)propan-1-one

Molecular Formula: C₁₆H₁₅FO

Molecular Weight: 242.29 g/mol

Proposed Synthetic Protocol 1: Friedel-Crafts Acylation

This method involves the acylation of m-xylene with 3-(3-fluorophenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow:

Caption: Friedel-Crafts Acylation Workflow.

Detailed Protocol:

-

Preparation of 3-(3-fluorophenyl)propionyl chloride: 3-(3-fluorophenyl)propanoic acid is reacted with an excess of thionyl chloride (SOCl₂) under reflux conditions for 2-3 hours. The excess thionyl chloride is then removed by distillation to yield the crude acyl chloride.

-

Friedel-Crafts Acylation Reaction:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0°C, a solution of 3-(3-fluorophenyl)propionyl chloride in the same solvent is added dropwise.

-

A solution of m-xylene in the solvent is then added slowly, maintaining the temperature at 0°C.

-

The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction is quenched by pouring it slowly onto crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Proposed Synthetic Protocol 2: Grignard Reaction

This alternative route involves the reaction of a Grignard reagent derived from 1-bromo-3-fluorobenzene with 3-methylbenzonitrile.